molecular formula C16H17FN4O2 B2396666 3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)isonicotinamide CAS No. 2097922-72-8

3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)isonicotinamide

Cat. No.: B2396666
CAS No.: 2097922-72-8
M. Wt: 316.336
InChI Key: UAXMQZYMJGXOFG-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)isonicotinamide is a synthetic organic compound It is characterized by the presence of a fluoro group, an isonicotinamide moiety, and a tetrahydrocinnolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)isonicotinamide typically involves multiple steps:

    Formation of the Tetrahydrocinnolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrocinnolinone structure.

    Introduction of the Fluoro Group: The fluoro group is introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Coupling with Isonicotinamide: The final step involves coupling the tetrahydrocinnolinone intermediate with isonicotinamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrocinnolinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the carbonyl group in the tetrahydrocinnolinone structure.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms in which it is involved.

    Pharmacology: It may be investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: The compound could be used in the synthesis of other complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide: Similar structure but with a benzamide moiety instead of isonicotinamide.

    3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridinecarboxamide: Similar structure but with a pyridinecarboxamide moiety.

Uniqueness

The uniqueness of 3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)isonicotinamide lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-fluoro-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c17-13-10-18-6-5-12(13)16(23)19-7-8-21-15(22)9-11-3-1-2-4-14(11)20-21/h5-6,9-10H,1-4,7-8H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXMQZYMJGXOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=C(C=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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